molecular formula C14H13NO B8690835 4-Benzylamino-benzaldehyde CAS No. 518071-13-1

4-Benzylamino-benzaldehyde

Cat. No.: B8690835
CAS No.: 518071-13-1
M. Wt: 211.26 g/mol
InChI Key: ZXNGWGZCPWDZJD-UHFFFAOYSA-N
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Description

4-Benzylamino-benzaldehyde is an aromatic aldehyde derivative featuring a benzylamino (-NH-CH₂-C₆H₅) substituent at the para position of the benzaldehyde ring. For instance, describes the synthesis of 4-(4-bromobenzyloxy)-benzaldehyde using 4-hydroxybenzaldehyde and 4-bromobenzylbromide in acetone with K₂CO₃ as a base . Adapting this method, this compound could be synthesized via substitution of the hydroxyl group with a benzylamino moiety.

This compound’s structure combines the reactivity of an aldehyde group with the electron-donating and steric effects of the benzylamino substituent, making it a versatile intermediate in organic synthesis, particularly in Schiff base formation or pharmaceutical precursor chemistry.

Properties

CAS No.

518071-13-1

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-(benzylamino)benzaldehyde

InChI

InChI=1S/C14H13NO/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,11,15H,10H2

InChI Key

ZXNGWGZCPWDZJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde

  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • CAS No.: 100-10-7
  • Key Features: The dimethylamino (-N(CH₃)₂) group is strongly electron-donating, enhancing the aldehyde’s electrophilicity. Known as Ehrlich’s reagent, it is widely used in biochemical assays (e.g., indole detection in microbiology) . Physical Properties: Melting point (Tfus) of a related compound (4-(diethylamino)benzaldehyde) is reported as 314 K (40.85°C) .
  • Solubility: Dimethylamino derivatives are more polar and water-soluble than benzylamino analogues, which have bulkier hydrophobic benzyl groups.

4-(Diphenylamino)benzaldehyde

  • Molecular Formula: C₁₉H₁₅NO
  • Molecular Weight : 273.33 g/mol
  • Structural Insights: The diphenylamino group introduces significant steric hindrance and extended π-conjugation, as shown in its trigonal planar geometry around the N atom . Dihedral angles between the phenyl rings and benzaldehyde moiety range from 29.0° to 53.0°, influencing molecular packing in crystals.
  • Comparison: Applications: Used in materials science (e.g., organic semiconductors) due to its conjugated system, contrasting with 4-Benzylamino-benzaldehyde’s likely role in small-molecule synthesis.

4-(N-Methylanilino)benzaldehyde

  • Molecular Formula: C₁₄H₁₃NO
  • CAS No.: 55489-38-8
  • Safety Data : Requires precautions for eye and skin exposure, similar to halogenated derivatives like 4-(Bromomethyl)benzaldehyde .
  • Comparison: Substituent Flexibility: The N-methylanilino group (-NH-C₆H₄-CH₃) combines aromatic and alkyl components, offering intermediate polarity between dimethylamino and benzylamino groups.

4-[(4-Methoxyphenyl)(Methyl)Amino]Benzaldehyde

  • Molecular Formula: C₁₅H₁₅NO₂
  • CAS No.: 54849-47-7
  • Key Features :
    • The methoxy group (-OCH₃) enhances electron donation, further activating the aldehyde for condensation reactions .
  • Comparison: Electronic Tuning: Methoxy substitution can shift absorption/emission wavelengths in UV/Vis spectra compared to non-methoxy analogues.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituent Melting Point (K)
This compound C₁₄H₁₃NO 211.26 N/A -NH-CH₂-C₆H₅ Not reported
4-(Dimethylamino)benzaldehyde C₉H₁₁NO 149.19 100-10-7 -N(CH₃)₂ ~314 (analogue)
4-(Diphenylamino)benzaldehyde C₁₉H₁₅NO 273.33 N/A -N(C₆H₅)₂ Not reported
4-(N-Methylanilino)benzaldehyde C₁₄H₁₃NO 211.26 55489-38-8 -NH-C₆H₄-CH₃ Not reported

Research Findings and Trends

  • Electronic Effects: Amino substituents (-NH₂, -NHR, -NR₂) significantly alter benzaldehyde reactivity. Dimethylamino derivatives exhibit faster aldehyde participation in condensation reactions than benzylamino analogues due to reduced steric bulk and enhanced electron donation .
  • Safety Considerations: Halogenated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) require stringent safety protocols, while benzylamino analogues may pose milder risks but still necessitate standard protective measures .
  • Material Science Applications: Diphenylamino and methoxy-substituted derivatives are prioritized in optoelectronics, whereas benzylamino variants are less explored in this domain .

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